(1S)-2,2-Dimethylcyclopropan-1-amine

Chiral Building Block Stereoselective Synthesis Cyclopropylamines

(1S)-2,2-Dimethylcyclopropan-1-amine is a chiral primary amine characterized by a cyclopropane ring with a defined (S)-stereocenter at the 1-position and two methyl substituents at the 2-position. Its molecular formula is C5H11N, with a molecular weight of 85.15 g/mol.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS No. 106462-19-5
Cat. No. B8012022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2,2-Dimethylcyclopropan-1-amine
CAS106462-19-5
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESCC1(CC1N)C
InChIInChI=1S/C5H11N/c1-5(2)3-4(5)6/h4H,3,6H2,1-2H3/t4-/m0/s1
InChIKeyIVYCMLREPMLLEO-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-2,2-Dimethylcyclopropan-1-amine (CAS 106462-19-5): A Chiral Primary Amine Building Block


(1S)-2,2-Dimethylcyclopropan-1-amine is a chiral primary amine characterized by a cyclopropane ring with a defined (S)-stereocenter at the 1-position and two methyl substituents at the 2-position . Its molecular formula is C5H11N, with a molecular weight of 85.15 g/mol . The compound's small, strained ring system and single stereocenter make it a valuable chiral building block in organic synthesis, where it can impart conformational rigidity and stereochemical control to more complex target molecules.

The Risk of Substituting (1S)-2,2-Dimethylcyclopropan-1-amine with Racemic or Alternative Cyclopropylamines


Generic substitution of (1S)-2,2-Dimethylcyclopropan-1-amine with its racemate, the (1R)-enantiomer, or structurally similar achiral cyclopropylamines (e.g., cyclopropylamine, CAS 765-30-0) is not recommended without explicit experimental validation. The stereochemical information at the cyclopropane ring is crucial; the (1S)-enantiomer provides a defined spatial orientation of the amine group, which is essential for achieving predictable stereochemical outcomes in asymmetric syntheses or for inducing the desired diastereoselectivity in subsequent reactions . Using a racemic mixture (50:50 (1S):(1R)) would lead to a different product profile, while achiral analogs lack the stereodirecting capability entirely, potentially resulting in lower yields, different impurity profiles, or the formation of an unwanted enantiomer [1].

Comparative Physicochemical and Structural Evidence for (1S)-2,2-Dimethylcyclopropan-1-amine


Stereochemical Purity vs. Achiral and Racemic Cyclopropylamine Analogs

(1S)-2,2-Dimethylcyclopropan-1-amine is a single, defined enantiomer, in contrast to its racemic mixture (2,2-dimethylcyclopropanamine) and achiral analogs like cyclopropylamine. The compound possesses 1 defined stereocenter, enabling precise stereochemical control in synthetic applications where a racemic or achiral amine would not .

Chiral Building Block Stereoselective Synthesis Cyclopropylamines

Predicted Lipophilicity and Basicity Compared to Unsubstituted Cyclopropylamine

The presence of two methyl groups on the cyclopropane ring of (1S)-2,2-Dimethylcyclopropan-1-amine is predicted to significantly increase its lipophilicity and slightly alter its basicity compared to the unsubstituted parent, cyclopropylamine. This is supported by predicted logP and pKa values .

Physicochemical Properties Lipophilicity pKa Prediction

Conformational Restriction and Rotatable Bond Count

(1S)-2,2-Dimethylcyclopropan-1-amine exhibits a rotatable bond count of zero, a property shared with many cyclopropylamines. This structural rigidity is a key differentiator from more flexible primary amines like butylamine, which has multiple rotatable bonds [1].

Conformational Analysis Molecular Rigidity Structure-Activity Relationship

Strategic Applications of (1S)-2,2-Dimethylcyclopropan-1-amine in Research and Development


Asymmetric Synthesis of Chiral Drug Intermediates and Ligands

The primary value of (1S)-2,2-Dimethylcyclopropan-1-amine lies in its use as a single-enantiomer chiral building block [1]. It is ideally suited for the asymmetric synthesis of pharmaceutical intermediates, chiral ligands for catalysis, and other complex molecules where the introduction of a defined (1S)-stereocenter is required to control the stereochemical outcome of the synthesis [1].

Synthesis of Conformationally Constrained Molecules

The compound's 0 rotatable bonds and rigid cyclopropane core make it a valuable scaffold for designing molecules with a predefined three-dimensional shape . This is particularly relevant in medicinal chemistry for exploring structure-activity relationships (SAR) where conformational flexibility is a variable .

Preparation of Chiral Amine Salts

As a chiral amine, (1S)-2,2-Dimethylcyclopropan-1-amine can be used to form diastereomeric salts with chiral acids. This is a classic application for chiral amines in the resolution of racemic mixtures, providing a method to separate enantiomers of other valuable compounds [1].

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